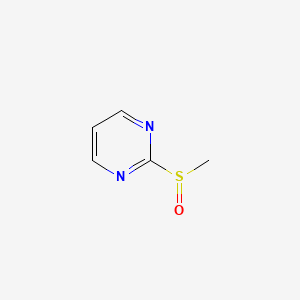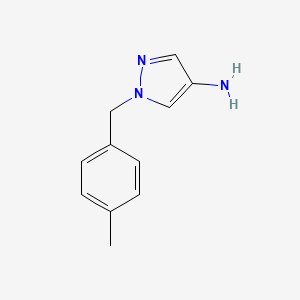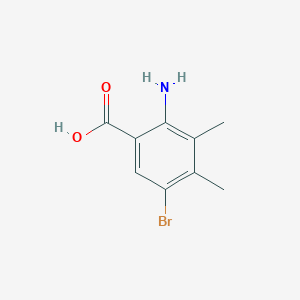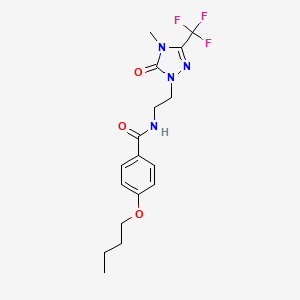![molecular formula C14H12ClN5O2 B2374811 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 847240-17-9](/img/structure/B2374811.png)
8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione, also known as CPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPT is a purine analog that has been shown to have antitumor, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
- The compound has been used in the synthesis of novel chemical structures. For example, it was involved in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing its versatility in chemical synthesis (Simo, Rybár, & Alföldi, 1998).
Biological and Pharmacological Research
- This compound and its derivatives have been explored for potential biological activities. For instance, a study synthesized and evaluated derivatives for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo (Kim et al., 2004).
- Another research focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, which were potent 5-HT(1A) receptor ligands and showed promise in preclinical studies for anxiolytic and antidepressant activities (Zagórska et al., 2009).
Chemical Reactivity and Synthesis
- The compound has been used to study the chemical reactivity of related structures. For example, research on the reaction of Grignard reagents with certain imidazolidine-2,4-diones provided insights into their chemical behavior, indicating their unique reactivity compared to typical unsaturated carbonyl compounds (Akeng'a & Read, 2005).
Structural and Compound Development
- It has been instrumental in developing new heterocyclic compounds, such as 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, demonstrating its role in expanding chemical libraries (imo, Rybár, & Alföldi, 1995).
Marine Natural Products Study
- Additionally, it has been found in marine natural products, as seen in the isolation of novel purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, indicating its presence in diverse biological systems (Qi, Zhang, & Huang, 2008).
Mécanisme D'action
Target of Action
The primary target of 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction .
Mode of Action
This compound acts as an antagonist to the adenosine receptor . It binds to the receptor, blocking its activation by adenosine. This blockade results in an increase in neuronal firing, leading to excitation .
Biochemical Pathways
The blockade of the adenosine receptor disrupts the normal functioning of adenosine in the body. Adenosine is involved in various biochemical pathways, including energy transfer (as adenosine triphosphate and adenosine diphosphate) and signal transduction (as cyclic adenosine monophosphate). The disruption of these pathways can lead to various downstream effects, including increased alertness and reduced inflammation .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body
Result of Action
The blockade of the adenosine receptor by 8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can lead to a variety of effects. These include nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily due to the increased neuronal firing caused by the blockade of the adenosine receptor .
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-18-11-10(12(21)17-14(18)22)20-6-5-19(13(20)16-11)9-4-2-3-8(15)7-9/h2-4,7H,5-6H2,1H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFYRUJCWXAZKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2374728.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2374733.png)

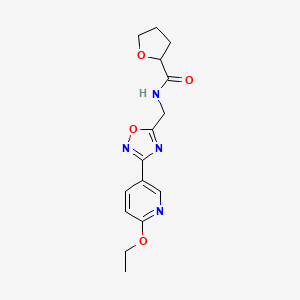
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide](/img/structure/B2374739.png)
